molecular formula C7H14N2O B13071662 2-(1-Aminocyclopentyl)acetamide

2-(1-Aminocyclopentyl)acetamide

Cat. No.: B13071662
M. Wt: 142.20 g/mol
InChI Key: YFCHBVNKCHRCTM-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopentyl)acetamide is a cyclopentane-derived acetamide compound featuring a primary amine group attached to the cyclopentyl ring. The cyclopentylamine group may influence receptor binding or metabolic stability compared to linear or aromatic analogs .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(1-aminocyclopentyl)acetamide

InChI

InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10)

InChI Key

YFCHBVNKCHRCTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentanol, which is then reacted with acetic anhydride to yield 2-(1-Aminocyclopentyl)acetamide. The reaction conditions typically involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of 2-(1-Aminocyclopentyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(1-Aminocyclopentyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among acetamide derivatives arise from substituents on the amine or aromatic/cyclic moieties. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Formula Molecular Weight
2-(1-Aminocyclopentyl)acetamide Cyclopentylamine + acetamide Cyclopentyl group with NH₂ at position 1 C₇H₁₄N₂O 142.20 g/mol
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole + phenylacetamide Trifluoromethylbenzothiazole, phenyl C₁₆H₁₂F₃N₂OS 352.34 g/mol
2-(2-Hydroxyphenyl)acetamide sulfate () Phenylacetamide + sulfate Hydroxyl group at ortho position, sulfate conjugate C₈H₉NO₅S 231.22 g/mol
2-[(1-Aminocyclopentyl)methoxy]-N-(oxan-4-yl)acetamide () Cyclopentylamine + ether linkage Methoxy bridge, oxane (tetrahydropyran) substituent C₁₃H₂₄N₂O₃ 256.34 g/mol
2-(Cyclopentylamino)acetic acid () Cyclopentylamine + carboxylic acid Carboxylic acid instead of acetamide C₇H₁₃NO₂ 143.18 g/mol

Key Observations :

  • Substitution of the acetamide group with a carboxylic acid (as in ) decreases lipophilicity, impacting bioavailability .
  • Ether-linked derivatives () exhibit higher molecular weights and altered solubility profiles due to the tetrahydropyran moiety .

Key Observations :

  • Positional Isomerism : The ortho-hydroxyphenylacetamide sulfate () is more rapidly excreted than its meta-isomer, highlighting the metabolic impact of substituent placement .
  • Agrochemical vs. Pharmaceutical Applications : Acetamide derivatives like acetochlor () prioritize soil stability and hydrophobicity, while pharmaceutical analogs (e.g., ) focus on solubility and target specificity .

Key Observations :

  • Environmental persistence varies: acetochlor’s hydrophobicity increases soil retention, whereas polar derivatives (e.g., sulfate conjugates) are more mobile .

Biological Activity

2-(1-Aminocyclopentyl)acetamide, also known as its hydrochloride salt, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C7_7H14_{14}N2_2O and a molecular weight of 158.20 g/mol, this compound features an aminocyclopentyl group linked to an acetamide moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 2-(1-Aminocyclopentyl)acetamide interacts with specific molecular targets, including enzymes and receptors. The aminocyclopentyl group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions, which may lead to enzyme inhibition or modulation of receptor activity . Such interactions can significantly influence biological pathways, making this compound a subject of interest in drug discovery.

Binding Affinity Studies

Binding affinity studies reveal that 2-(1-Aminocyclopentyl)acetamide can effectively alter enzyme activity or receptor signaling. These studies are crucial for understanding the pharmacological potential of the compound. For instance, it has been shown to modulate the activity of serine hydrolases, a diverse class of enzymes involved in various physiological processes .

Comparative Analysis with Similar Compounds

The biological activity of 2-(1-Aminocyclopentyl)acetamide can be compared with structurally similar compounds. The following table summarizes some analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-(1-Aminocyclobutyl)acetamide;hydrochlorideCyclobutyl ring instead of cyclopentylDifferent steric effects and reactivity
2-(1-Aminocyclopropyl)acetamide;hydrochlorideCyclopropyl ringSmaller ring size affects chemical behavior
1-Aminocyclopentaneacetic acid hydrochlorideAcetic acid moiety instead of acetamideAlters solubility and reactivity
2-(1-Aminocyclopentyl)acetic acid hydrochlorideAcetic acid groupSimilar structure but different functional group

This comparison highlights the distinct chemical and biological properties of 2-(1-Aminocyclopentyl)acetamide that may confer advantages in research and therapeutic contexts.

Enzyme Modulation

One significant area of research involves the modulation of serine hydrolases by 2-(1-Aminocyclopentyl)acetamide. In vitro studies demonstrated that treatment with this compound increased the catalytic activity of specific enzymes by enhancing their efficiency in substrate turnover. For example, one study showed a 1.6–1.8-fold increase in hydrolysis rates for synthetic substrates when incubated with the compound . These findings suggest that the compound could serve as a selective activator for certain enzyme classes.

Therapeutic Applications

Given its ability to modulate enzyme activity, 2-(1-Aminocyclopentyl)acetamide is being explored for potential therapeutic applications in conditions such as obesity and metabolic disorders. In animal models, compounds with similar mechanisms have shown beneficial effects, indicating that further exploration into this compound's efficacy is warranted .

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